![molecular formula C17H16N2O B6635346 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one](/img/structure/B6635346.png)
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. The compound has been observed to inhibit the activity of specific enzymes, such as tyrosine kinases, which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been observed to have various biochemical and physiological effects. The compound has shown anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, the compound has shown anti-microbial activity by inhibiting the growth of specific microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in lab experiments include its high potency and specificity towards specific targets. The compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in scientific research. One potential direction is the development of novel anti-cancer drugs based on the compound's mechanism of action. Another potential direction is the use of the compound as a lead compound for the development of new anti-inflammatory and anti-microbial drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to identify potential drug-drug interactions.
In conclusion, 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicinal chemistry and can be used as a lead compound for the development of novel drugs. However, further studies are needed to determine its safety and efficacy in vivo and to identify potential drug-drug interactions.
Synthesemethoden
The synthesis of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the reaction of 3,4-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-14(10-12(11)2)19-13(3)18-16-7-5-4-6-15(16)17(19)20/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYILVXHYTESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.